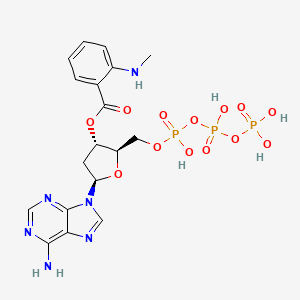

3'-O-(N-Methylanthraniloyl)-dATP

Descripción

Contextualization within Fluorescent Nucleotide Analog Development

The study of nucleic acids and their interactions with proteins has been historically challenging because the natural nucleobases are essentially non-fluorescent. nih.gov This limitation spurred the development of fluorescent nucleotide analogs, which are chemically modified versions of DNA and RNA building blocks that possess fluorescent properties while retaining key biological functionalities. nih.govgu.se The overarching goal in this field is to create probes that are bright, photostable, and minimally perturbing to the biological systems under investigation. nih.govcancer.gov

Fluorescent analogs are generally designed in two ways: by modifying the nucleobase itself or by attaching a fluorophore to the sugar or phosphate (B84403) moiety. nih.gov MANT-dATP falls into the latter category, representing a class of analogs where the fluorophore is attached to the ribose sugar. These probes have become indispensable tools for a wide range of applications, from single-molecule analysis and DNA sequencing to real-time assays of enzyme activity. nih.govpnas.orgnih.gov The development of such enzyme-friendly fluorescent nucleotides has been crucial for biologists to probe complex molecular machinery without needing extensive synthetic chemistry expertise. nih.gov

Structural Rationale for 3'-O-Modification with the N-Methylanthraniloyl Fluorophore

The specific design of MANT-dATP, with the N-Methylanthraniloyl (MANT) fluorophore attached to the 3'-position of the deoxyribose sugar, is central to its function as a biochemical probe.

The N-Methylanthraniloyl (MANT) group is an environmentally sensitive fluorophore. Its fluorescence emission is highly dependent on the polarity of its local environment. biolog.de In an aqueous solution, its fluorescence is relatively low. However, upon binding to the often nonpolar, hydrophobic nucleotide-binding pocket of a protein, the MANT group experiences a significant increase in fluorescence intensity and a shift in its emission wavelength. biolog.denih.gov This property allows researchers to directly monitor the binding of the nucleotide to an enzyme. nih.gov Furthermore, the MANT group can serve as a donor or acceptor in Fluorescence Resonance Energy Transfer (FRET) experiments, a technique used to measure distances on a nanometer scale and detect conformational changes in proteins. 101.200.202bu.edunih.govnih.gov

The 3'-O-modification refers to the attachment of the MANT fluorophore to the 3'-hydroxyl group of the deoxyribose sugar. This position is critical for DNA synthesis, as it is the site where DNA polymerase forms a phosphodiester bond to elongate the DNA strand. youtube.com By attaching the bulky MANT group to this position, MANT-dATP often acts as a reaction terminator, as the modified 3'-OH group can no longer participate in polymerization. pnas.org This characteristic is advantageous for studying the binding event itself, as the analog can bind to the active site of a polymerase or other nucleotide-binding protein without being catalytically consumed. nih.govnih.gov This allows for the stable measurement of binding affinities and the characterization of the nucleotide-binding site. nih.govnih.gov It is noteworthy that in solution, the MANT moiety can exist in a slow chemical exchange between the 2' and 3' positions of the ribose ring. nih.govresearchgate.net

Table 1: Spectroscopic Properties of MANT-dATP This table provides the key spectroscopic data for MANT-dATP, which is fundamental to its application as a fluorescent probe.

| Property | Value |

|---|---|

| Excitation Wavelength (λexc) | 355 nm |

| Emission Wavelength (λem) | 448 nm |

| Molar Extinction Coefficient (ε) at 255 nm | 23,300 L mol⁻¹ cm⁻¹ |

| Molar Extinction Coefficient (ε) at 355 nm | 5,800 L mol⁻¹ cm⁻¹ |

Data sourced from Jena Bioscience. jenabioscience.comjenabioscience.com

Historical Development and Foundational Significance in Biochemical Probing

The development of ribose-modified fluorescent nucleotide analogs gained significant momentum with the foundational work of T. Hiratsuka in 1983. biolog.decaymanchem.comcaymanchem.com This research introduced new fluorescent analogs of adenine (B156593) and guanine (B1146940) nucleotides, including the MANT-derivatives, demonstrating their utility as substrates for various enzymes and their sensitivity to the protein environment. biolog.decaymanchem.com

Since their introduction, MANT-nucleotides, including MANT-dATP, have become fundamentally important probes in biochemistry. Their ability to report on their binding environment has been exploited to study a vast array of nucleotide-binding proteins. For example, MANT-ATP was used to probe the nucleotide-binding sites of axonemal dynein, revealing distinct affinities for different binding sites within the motor protein. nih.gov Similarly, these analogs have been instrumental in characterizing the kinetics of nucleotide binding and hydrolysis by myosin, kinesin, and various G-proteins like Ras. nih.govbiolog.deresearchgate.net

The significance of MANT-dATP and its relatives lies in their versatility. They allow for the determination of dissociation constants (Kd), the real-time tracking of enzyme kinetics, and the mapping of active site structures. nih.govnih.gov Studies using MANT analogs have provided deep insights into the mechanisms of enzymes, from the cooperative action of RNA packaging motors to the inhibition of adenylyl cyclases. jenabioscience.comcaymanchem.com

Table 2: Selected Research Findings Using MANT-Nucleotides This table highlights the diverse applications of MANT-nucleotides in studying various protein systems.

| Enzyme/Protein System | MANT Analog Used | Key Research Finding | Reference(s) |

|---|---|---|---|

| Axonemal Dynein | MANT-ATP | Characterized two high-affinity nucleotide-binding sites and showed that the MANT fluorophore reports on binding through enhanced fluorescence and anisotropy. | nih.gov |

| JAK2 Tyrosine Kinase | MANT-ATP / MANT-ADP | Determined tight binding affinities (Kd) for MANT-ATP (15-25 nM) and MANT-ADP (50-80 nM) using FRET. | nih.gov |

| Bacillus anthracis Edema Factor | MANT-dATP | Identified MANT-dATP as an inhibitor of this adenylyl cyclase toxin with a Ki of 40 nM. | caymanchem.com |

| Small GTPases (Ras, Rheb, RhoA) | MANT-GTP / MANT-GDP | Showed that the MANT moiety can alter the kinetics of both intrinsic and GAP-catalyzed nucleotide hydrolysis and exchange, highlighting the need to validate its use in each system. | nih.govresearchgate.net |

| Protein Kinase A (PKA) | Fluorescent Adenosine (B11128) Derivatives | Used fluorescent derivatives to gain insights into the specific interactions within the nucleotide-binding site. | caymanchem.com |

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H23N6O13P3 |

|---|---|

Peso molecular |

624.3 g/mol |

Nombre IUPAC |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate |

InChI |

InChI=1S/C18H23N6O13P3/c1-20-11-5-3-2-4-10(11)18(25)35-12-6-14(24-9-23-15-16(19)21-8-22-17(15)24)34-13(12)7-33-39(29,30)37-40(31,32)36-38(26,27)28/h2-5,8-9,12-14,20H,6-7H2,1H3,(H,29,30)(H,31,32)(H2,19,21,22)(H2,26,27,28)/t12-,13+,14+/m0/s1 |

Clave InChI |

ALFDGDVXGBEMIN-BFHYXJOUSA-N |

SMILES isomérico |

CNC1=CC=CC=C1C(=O)O[C@H]2C[C@@H](O[C@@H]2COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N3C=NC4=C(N=CN=C43)N |

SMILES canónico |

CNC1=CC=CC=C1C(=O)OC2CC(OC2COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N3C=NC4=C(N=CN=C43)N |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 3 O N Methylanthraniloyl Datp

Chemical Synthesis of 3'-O-Anthraniloyl and N-Methylanthraniloyl Nucleotides

The foundational approach to synthesizing 3'-O-anthraniloyl and N-methylanthraniloyl nucleotides is through chemical methods. A common strategy involves the reaction of the parent nucleoside with an activated form of the corresponding acid.

For the synthesis of 3'-O-anthraniloyladenosine, a key precursor, adenosine (B11128) can be treated with isatoic anhydride (B1165640). uni-bayreuth.de This reaction, conducted at a slightly alkaline pH of 9.6, primarily yields a mixture of monosubstituted anthraniloyl derivatives. uni-bayreuth.de The primary products are 3'-O-anthraniloyladenosine and its isomer, 2'-O-anthraniloyladenosine. uni-bayreuth.de Subsequent purification steps, such as silica (B1680970) gel column chromatography, are necessary to separate the desired 3'-isomer from the 2'-isomer and other reaction byproducts. uni-bayreuth.de

The synthesis of the N-methylated analog, 3'-O-(N-Methylanthraniloyl)-dATP, follows a similar principle, utilizing an N-methylated anthraniloyl precursor. The synthesis of the triphosphate form (dATP) from the corresponding nucleoside (deoxyadenosine) typically involves phosphorylation steps. A structural analog, 3'-deoxyadenosine triphosphate (3'-dATP), has been synthesized from cordycepin (B1669437) (3'-deoxyadenosine). nih.gov While the specific detailed synthesis of 3'-MANT-dATP is not extensively published in primary literature, it would logically proceed through the coupling of N-methylisatoic anhydride or a similar activated N-methylanthranilic acid derivative with 2'-deoxyadenosine, followed by phosphorylation to the triphosphate.

The general chemical synthesis of oligonucleotides, which are chains of nucleotides, often employs phosphoramidite (B1245037) chemistry on a solid support. biosyn.comsigmaaldrich.com This method proceeds in the 3' to 5' direction and involves a four-step cycle: detritylation, coupling, capping, and oxidation. sigmaaldrich.com While this is for oligonucleotide synthesis, the underlying principles of protecting groups and controlled coupling are relevant to the synthesis of modified nucleosides.

| Reactant | Reagent | Key Condition | Primary Product(s) |

| Adenosine | Isatoic Anhydride | pH 9.6 | 3'-O-anthraniloyladenosine, 2'-O-anthraniloyladenosine |

| 3'-deoxyadenosine (Cordycepin) | Phosphorylating agents | - | 3'-deoxyadenosine triphosphate (3'-dATP) |

| 2'-deoxyadenosine | N-methylisatoic anhydride (hypothetical) | - | 3'-O-(N-methylanthraniloyl)-2'-deoxyadenosine |

Enzymatic Approaches for the Production of Ultrapure 3'-O-Modified Nucleotide Analogs

Enzymatic methods offer a powerful alternative to chemical synthesis, often providing higher specificity and purity. These approaches typically utilize kinases and polymerases that can tolerate modified nucleotide substrates. acs.orgmdpi.com

Nucleoside and nucleotide analogues are frequently used as precursors for the enzymatic synthesis of nucleoside 5'-triphosphates. mdpi.com Enzymes like deoxynucleoside kinase and deoxycytidine kinase have been shown to phosphorylate a variety of modified nucleosides to their monophosphate forms. mdpi.com Subsequent phosphorylation to the di- and triphosphate can be achieved using other specific kinases in a cascade reaction. frontiersin.org

For the incorporation of modified nucleotides into DNA strands, DNA polymerases are employed. acs.org Some DNA polymerases, particularly those from archaea, are adept at incorporating nucleobase-modified dNTPs. acs.org The efficiency of incorporation can sometimes be enhanced if the 3'-primer terminus also contains a modified nucleotide. acs.org

A key strategy in some enzymatic syntheses is the use of reversible terminators. acs.orgnih.gov In this approach, the 3'-OH group of the nucleotide is capped with a removable chemical moiety. nih.gov This allows for controlled, single-base incorporation by a DNA polymerase. acs.orgnih.gov After incorporation, the capping group is removed, regenerating a free 3'-OH for the next reaction cycle. acs.orgnih.gov While not directly a production method for free 3'-MANT-dATP, this demonstrates the utility of 3'-O-modifications in enzymatic contexts. For instance, 3'-O-azidomethyl-dNTPs have been used as reversible terminators. acs.org

| Enzyme Class | Function in Synthesis | Example Substrates/Products |

| Kinases (e.g., deoxynucleoside kinase) | Phosphorylation of nucleosides | Modified nucleosides to monophosphates |

| DNA Polymerases | Incorporation of modified dNTPs into DNA | Base-modified dNTPs |

| Reverse Transcriptases (e.g., M-MLV) | Extension with modified nucleotides | 3′-O-azidomethyl-dNTPs |

Considerations for Stereospecificity and Isomeric Purity in 3'-O-(N-Methylanthraniloyl)-dATP Synthesis

A critical challenge in the synthesis of 3'-O-modified nucleotides is achieving high stereospecificity and isomeric purity. The presence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar in adenosine leads to the potential for the formation of both 2'-O- and 3'-O-isomers during chemical synthesis. uni-bayreuth.de

In the chemical synthesis of 3'-O-anthraniloyladenosine, the reaction with isatoic anhydride yields a mixture where the 3'-O-isomer is predominant but contaminated with the 2'-O-isomer. uni-bayreuth.de These isomers, 2'-O-(N'-Methylanthraniloyl)adenosine-5'-O-diphosphate (2'-MANT-ADP) and 3'-MANT-ADP, can undergo spontaneous isomerization in solution. caymanchem.com

The conformation of the sugar ring (sugar pucker) and the orientation of the base relative to the sugar (syn vs. anti conformation) are also important stereochemical aspects. For 3'-O-anthraniloyladenosine, NMR studies have shown that the predominant structure in solution has a 2'-endo sugar pucker and an anti conformation around the glycosidic bond. uni-bayreuth.denih.gov However, in the crystalline state, it adopts a syn conformation. uni-bayreuth.de These conformational preferences can influence how the molecule interacts with enzymes.

Achieving high isomeric purity often requires careful chromatographic separation and crystallization techniques. The choice of solvent and temperature during purification and crystallization can significantly impact the final purity of the desired isomer.

Custom Synthesis and Purification Techniques for Research Applications

Due to the specialized nature of fluorescent nucleotide analogs like 3'-MANT-dATP, they are often produced via custom synthesis for specific research needs. The purification of these compounds is paramount to ensure the reliability of experimental results. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of synthetic oligonucleotides and nucleotide analogs. atdbio.comthermofisher.com Several modes of HPLC are employed:

Reverse-Phase HPLC (RP-HPLC): This method separates molecules based on their hydrophobicity. thermofisher.comnih.gov It is particularly effective for purifying oligonucleotides that have hydrophobic modifications, such as dyes. sigmaaldrich.com Trityl-on purification, where the hydrophobic 5'-dimethoxytrityl (DMT) group is left on the full-length product, is a common strategy to enhance separation. atdbio.com

Ion-Exchange HPLC: This technique separates molecules based on their charge. nih.gov It is well-suited for the purification of highly charged molecules like oligonucleotides. nih.gov Anion-exchange HPLC can be performed at high pH to disrupt secondary structures that might interfere with purification. atdbio.com

Ion-Paired Reverse-Phase HPLC (IP-RP-HPLC): This method is often considered one of the most suitable for oligonucleotide purification due to its versatility. nih.gov

In addition to HPLC, other purification methods include:

Gel Filtration: This size-exclusion chromatography method is used to remove small molecules like salts and residual protecting groups. atdbio.com

Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their size and is capable of providing high purity, although recovery can be lower than with HPLC. sigmaaldrich.comnih.gov

The choice of purification method depends on the specific properties of the nucleotide analog and the requirements of the downstream application. sigmaaldrich.comthermofisher.com For a compound like 3'-MANT-dATP, a combination of these techniques may be necessary to achieve the desired level of purity.

| Purification Method | Principle of Separation | Best Suited For |

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | Oligonucleotides with hydrophobic modifications |

| Ion-Exchange HPLC | Charge | Highly charged molecules, longer oligonucleotides |

| Gel Filtration | Molecular Size | Removal of small molecule impurities |

| Polyacrylamide Gel Electrophoresis (PAGE) | Size | High-purity separation of oligonucleotides |

Advanced Research Applications of 3 O N Methylanthraniloyl Datp in Nucleic Acid Metabolism and Enzymology

Elucidation of DNA Polymerase Mechanisms and Nucleic Acid Synthesis

MANT-dATP serves as a specialized substrate for DNA polymerases, enabling detailed studies of DNA replication and the development of advanced sequencing technologies. Its core utility stems from the modification at the 3' position, which is critical for the enzymatic addition of subsequent nucleotides.

Functional Role as a Chain Terminator in DNA Elongation Reactions

The fundamental process of DNA synthesis, catalyzed by DNA polymerases, involves the formation of a phosphodiester bond between the 3'-hydroxyl (3'-OH) group of the growing DNA strand and the alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP). nih.govwikipedia.org The modification of this 3'-OH group is a well-established strategy for halting DNA elongation.

In 3'-O-(N-Methylanthraniloyl)-dATP, the essential 3'-OH group is replaced by the bulky, fluorescent MANT group. jenabioscience.com This chemical alteration means that once a DNA polymerase incorporates MANT-dATP into a nascent DNA strand, the absence of the 3'-OH prevents the polymerase from adding the next nucleotide, effectively terminating the chain elongation process. This property makes MANT-dATP a functional chain terminator, analogous in mechanism to the dideoxynucleotides used in Sanger sequencing. While many modern applications utilize terminators with chemically or photolytically cleavable blocking groups to allow for sequential synthesis, the MANT-dATP functions as a permanent terminator unless a specific, targeted chemical process to cleave the 3'-O-MANT linkage is employed. nih.govokaydna.com

Investigation of Enzymatic Incorporation Efficiency and Fidelity by DNA Polymerases

The utility of any nucleotide analog in molecular biology hinges on its ability to be recognized and incorporated by DNA polymerases. The efficiency and fidelity of this incorporation are critical parameters. Efficiency refers to how well the polymerase uses the analog compared to its natural counterpart (dATP), while fidelity describes the accuracy of its pairing with the correct template base (thymine). nih.govneb.com

Kinetic studies are performed to measure parameters like the Michaelis constant (K_M) and the catalytic rate (k_cat), which together determine the catalytic efficiency (k_cat/K_M) of incorporation. nih.gov Research on various nucleotide analogs has shown that modifications to the sugar or base can significantly impact how well a polymerase can bind and incorporate them. nih.gov For instance, studies on the E. coli DnaB helicase, a DNA-dependent ATPase, have utilized MANT-dATP to characterize the structure of its nucleotide-binding site, demonstrating that the MANT group is accommodated within the enzyme's active site. jenabioscience.comduke.edu While specific kinetic data for the incorporation of MANT-dATP by a wide range of DNA polymerases is not extensively tabulated in comparative literature, its use in enzyme analysis implies it is a substrate for various polymerases and helicases. jenabioscience.comcshl.edu

Table 1: Properties and Applications of 3'-O-(N-Methylanthraniloyl)-dATP

| Property/Application Area | Description | Research Context |

| Fluorescence | Intrinsic fluorescence with λ_exc ≈ 355 nm and λ_em ≈ 448 nm. jenabioscience.com | Allows for detection without a separate fluorescent label. Used to probe nucleotide-binding sites in enzymes. duke.edu |

| Chain Termination | The 3'-O-MANT group blocks the 3'-OH, preventing further DNA strand elongation by DNA polymerase. | Functions as a terminator, similar to dideoxynucleotides. Essential for sequencing applications that require controlled, single-base addition. |

| Reversible Termination | Would require chemical or photolytic cleavage of the 3'-O-MANT group to regenerate the 3'-OH for subsequent reactions. | This reversibility is key for cyclic sequencing-by-synthesis (SBS) platforms. The MANT group is not typically cited as a readily reversible terminator compared to allyl or azidomethyl groups. pnas.org |

| Pyrosequencing | Not recognized as a substrate by luciferase, preventing false signals that occur with natural dATP. allenpress.comresearchgate.net | Can improve the accuracy of pyrosequencing by eliminating non-specific signals and, as a terminator, helping resolve homopolymer regions. |

| Enzyme Kinetics | Serves as a substrate for various enzymes, including DNA polymerases and helicases. jenabioscience.comduke.edu | Allows for the study of enzyme-substrate binding, incorporation efficiency, and fidelity through fluorescence-based assays. nih.govnih.gov |

Characterization with Engineered DNA Polymerases (e.g., Therminator DNA Polymerase)

Engineered DNA polymerases are crucial for various molecular biology applications, including DNA sequencing and PCR. Therminator™ DNA Polymerase, a variant of the 9°N™ DNA Polymerase, is specifically engineered for an enhanced ability to incorporate modified nucleotides, such as dideoxynucleotides and ribonucleotides. neb.comulab360.com It is derived from a recombinant E. coli strain carrying the genetically engineered gene from the thermophilic archaeon Thermococcus species 9°N-7. neb.comulab360.com

Key features of Therminator DNA Polymerase make it a subject of interest for studies involving nucleotide analogs like 3'-MANT-dATP. The enzyme lacks both 5'-3' and 3'-5' exonuclease activities, ensuring that an incorporated nucleotide is not subsequently removed. neb.com This fidelity in preserving the incorporated analog is essential for many analytical techniques. Its ability to incorporate a wide range of modified substrates makes it a candidate for assays designed to understand the structural and chemical requirements of the polymerase active site. neb.comnih.gov

Table 1: Properties of Therminator™ DNA Polymerase

| Property | Description |

|---|---|

| Source | Recombinant E. coli strain carrying the 9°N (D141A / E143A / A485L) DNA Polymerase gene. neb.comulab360.com |

| Molecular Weight | ~90,000 daltons. neb.com |

| 5'-3' Exonuclease Activity | No. neb.com |

| 3'-5' Exonuclease Activity | No. neb.com |

| Strand Displacement | Yes. neb.com |

| Key Advantage | Enhanced ability to incorporate modified substrates like dideoxynucleotides, ribonucleotides, and acyclonucleotides. neb.com |

Analysis of Polymerase Discrimination against Bulky 3'-O-Modifications

While engineered polymerases like Therminator show enhanced incorporation of some modified nucleotides, they can also exhibit strong discrimination against certain modifications, particularly large, bulky groups attached to the 3' position of the sugar. nih.gov The MANT group in 3'-O-(N-Methylanthraniloyl)-dATP represents such a bulky modification.

Research has shown that Therminator DNA Polymerase, for instance, struggles to incorporate nucleotides with large 3'-O modifications such as 3'-O-azidomethyl. nih.gov The polymerase active site imposes steric constraints that hinder the proper positioning of the nucleotide for catalysis when a bulky group is present on the 3'-hydroxyl. This discrimination is a key factor in sequencing-by-synthesis technologies that rely on reversible terminators. nih.gov Studying the interaction between 3'-MANT-dATP and various DNA polymerases provides valuable data on the dimensions and flexibility of the enzyme's active site, contributing to a deeper understanding of the mechanisms that ensure high-fidelity DNA replication.

Probing Mechanisms of DNA Synthesis and DNA Repair Pathways

DNA synthesis and repair are fundamental processes that maintain genome integrity. wikipedia.orgnih.gov These processes are carried out by a complex machinery of enzymes, including DNA polymerases, helicases, and ligases. nih.govnih.gov Fluorescent nucleotide analogs like 3'-MANT-dATP are instrumental in dissecting these intricate mechanisms.

By substituting the natural dATP with its fluorescent counterpart, researchers can monitor the kinetics of nucleotide binding to the polymerase, the conformational changes that precede incorporation, and the rate of the incorporation step itself. The fluorescence signal provides a real-time readout of these events, which is not possible with traditional endpoint assays.

In the context of DNA repair, such as base excision repair (BER) or nucleotide excision repair (NER), fluorescent analogs can help elucidate the step-by-step process. mdpi.comnumberanalytics.com For example, after a damaged base is removed and an AP (apurinic/apyrimidinic) site is created, a DNA polymerase fills the gap. mdpi.com Using 3'-MANT-dATP allows for the direct observation of the polymerase binding to the repair site and synthesizing new DNA, providing insights into the coordination and efficiency of the repair machinery. mdpi.comnumberanalytics.com

Characterization of Enzyme Kinetics and Nucleotide-Binding Site Topography

The fluorescent properties of the MANT group are highly sensitive to its local environment. When 3'-MANT-dATP is in an aqueous solution, its fluorescence is relatively low. However, upon binding to the often hydrophobic environment of a nucleotide-binding site within a protein, its fluorescence quantum yield and anisotropy can increase significantly. nih.gov This phenomenon makes it an exceptional probe for studying enzyme kinetics and mapping the topography of nucleotide-binding sites.

Analysis of ATP-Dependent Cellular Mechanisms and Signal Transduction Cascades

Many cellular processes, from muscle contraction to signal transduction, are driven by the energy released from ATP hydrolysis. nih.govnih.gov Signal transduction cascades, in particular, often involve a series of ATP-dependent kinase activations. nih.gov Fluorescent ATP analogs allow these processes to be studied in detail. For example, the binding of ATP to a kinase, which precedes phosphorylation of a target protein, can be monitored.

In studies of apoptosis (programmed cell death), it has been shown that specific steps in the signaling cascade are ATP-dependent. nih.gov For instance, the activation of caspase-9 via the Apaf-1 homologue requires ATP. nih.gov Using non-hydrolyzable or fluorescent ATP analogs in cell lysates can help pinpoint which specific enzymatic steps within a complex pathway are dependent on ATP binding and/or hydrolysis. The related compound MANT-ATP has been used to inhibit adenylyl cyclase isoforms, key enzymes in cAMP signaling pathways, demonstrating the utility of these analogs in dissecting signal transduction. caymanchem.com

Investigation of Nucleotide Binding and Hydrolysis by ATPases and Kinases

ATPases and kinases are two major classes of enzymes that utilize ATP. The MANT-derivatized nucleotides, including the close analog 2'(3')-O-(N-methylanthraniloyl)-ATP (MANT-ATP), have been widely used to investigate their mechanisms. These analogs can act as substrates for many enzymes, allowing researchers to measure binding affinities (dissociation constants, Kd), rates of association and dissociation, and conformational changes associated with nucleotide binding and product release. nih.govjenabioscience.com

Myosin ATPase: Myosins are motor proteins that convert the chemical energy of ATP hydrolysis into mechanical force, driving muscle contraction. nih.gov Kinetic studies using MANT-ATP have been pivotal in understanding the myosin ATPase cycle. Researchers have used this fluorescent analog to show that it behaves similarly to natural ATP and can distinguish between different conformational states of the actomyosin (B1167339) complex. nih.gov For example, the binding of MANT-ATP to myosin subfragment 1 (S1) and the subsequent fluorescence changes have allowed for the direct measurement of ADP dissociation rates, which differ by a factor of 1000 between different states of the complex, supporting models of force generation. nih.gov

Table 2: Kinetic Parameters of MANT-ATP Interaction with Dynein (a motor protein ATPase)

| Parameter | Value | Condition |

|---|---|---|

| Fluorescence Enhancement | ~2.2-fold | Upon binding to dynein. nih.gov |

| Anisotropy (r) | ~0.38 | Upon binding to dynein. nih.gov |

| Association Constant (K1) | 2.7 x 105 M-1 | First high-affinity binding site. nih.gov |

| Association Constant (K2) | 1.8 x 104 M-1 | Second binding site. nih.gov |

Note: This data is for the related MANT-ATP with dynein, illustrating the principles applicable to MANT-dATP and other ATPases.

Sodium-Potassium Transport ATPase (Na+/K+-ATPase): This transmembrane pump is essential for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane of animal cells, a process critical for nerve impulses and osmotic balance. nih.govnih.gov The pump is an electrogenic enzyme that actively transports three Na+ ions out of the cell and two K+ ions into the cell for each molecule of ATP hydrolyzed. nih.gov While direct studies with 3'-MANT-dATP on Na+/K+-ATPase are not as prevalent as with myosin, the principles of its use are directly applicable. The pump's function is critically dependent on ATP binding and hydrolysis, and its inhibition by compounds like vanadate (B1173111) is a key area of study. nih.govtaylorandfrancis.com Fluorescent ATP analogs could be used to probe the nucleotide-binding site, study conformational changes during the ion transport cycle, and investigate how inhibitors modulate the pump's interaction with ATP, potentially offering a more consistent assay than some existing methods. nih.gov

Insights into Nucleotide Binding and Conformational Changes in Protein Kinase A

Studies utilizing MANT-dATP and other MANT-nucleotide derivatives have provided significant insights into the nucleotide binding mechanism of Protein Kinase A (PKA). The binding of these fluorescent analogs to the catalytic subunit of PKA results in a substantial increase in fluorescence, enabling direct measurement of nucleotide affinity. nih.gov

Research has shown that the dissociation constant for MANT-3'-deoxyATP is approximately five times higher than that of its natural counterpart, 3'-deoxyATP. nih.gov Time-resolved fluorescence spectroscopy has revealed that the binding of MANT-nucleotides, including MANT-dATP, follows a multi-step process. The kinetic data are best described by a three-step binding mechanism, which includes an initial rapid, ligand-dependent association, followed by two slower, ligand-independent conformational changes. nih.gov This initial binding event forms a highly fluorescent complex, while one of the subsequent isomerized forms exhibits low fluorescence. nih.gov These findings underscore the structural flexibility within the kinase core, which is likely crucial for its catalytic activity. nih.gov

Table 1: Dissociation Constants of MANT-Nucleotides with Protein Kinase A

| Compound | Dissociation Constant (Kd) | Fold-change vs. Unlabeled Nucleotide |

|---|---|---|

| MANT-ADP | Identical to ADP | 1x |

| MANT-ATP | ~3-fold higher than ATP | 3x |

| MANT-3'-deoxyATP | ~5-fold higher than 3'-deoxyATP | 5x |

| MANT-2'-deoxyATP | No significant change vs. 2'-deoxyATP | 1x |

Biochemical Analysis of Nucleotide Binding Properties in Pseudokinases

MANT-dATP and similar fluorescent nucleotide analogs are valuable probes for studying the nucleotide-binding properties of pseudokinases, which often exhibit low or no catalytic activity. nih.govnih.gov These analogs, including MANT-ATP and TNP-ATP, show enhanced fluorescence upon binding to the hydrophobic ATP-binding pocket of a kinase or pseudokinase. nih.govnih.gov This property allows for the characterization of nucleotide binding, even in the absence of significant phosphotransfer activity. nih.govnih.gov

Elucidation of Molecular Interactions with Adenylyl Cyclases and Guanylyl Cyclases

MANT-nucleotides have proven to be potent inhibitors of mammalian adenylyl cyclases (mACs). nih.govnih.gov The MANT fluorophore of these analogs binds within a hydrophobic pocket at the interface of the C1 and C2 catalytic domains of the enzyme. nih.gov This interaction prevents the conformational rearrangement from an "open" to a "closed" state that is necessary for catalysis. nih.gov

Inhibitory Studies with Various Adenylyl Cyclase Isoforms (e.g., B. anthracis Edema Factor)

MANT-dATP and its derivatives have been extensively used to probe the active site of adenylyl cyclases, including the edema factor (EF) toxin from Bacillus anthracis. nih.govnih.gov 3'-(N-methyl)anthraniloyl-2'-deoxyadenosine-5'-triphosphate, a closely related analog, is one of the most potent inhibitors of EF identified, with a reported inhibitory constant (Ki) of 10 nM. nih.gov However, improving its selectivity against mammalian adenylyl cyclase isoforms remains a challenge. nih.gov

Interestingly, the type of metal cation present can influence the affinity of both substrates and MANT-nucleotide inhibitors, with affinities generally being higher in the presence of Mn2+ compared to Mg2+. nih.gov Fluorescence-based competition binding assays using MANT-nucleotides are a key method for identifying and characterizing inhibitors of adenylyl cyclase toxins like EF. nih.gov

Table 2: Inhibitory Constants (Ki) of Selected MANT-Nucleotides against Adenylyl Cyclases

| Compound | Target Enzyme | Ki (nM) |

|---|---|---|

| 3'-(N-methyl)anthraniloyl-2'-deoxyadenosine-5'-triphosphate | B. anthracis Edema Factor | 10 |

Data represents the most potent inhibitor mentioned in the provided context.

Interrogating Soluble Guanylyl Cyclase (sGC) Interactions and Inhibitory Potency

While the provided information focuses heavily on adenylyl cyclases, the principles of using MANT-nucleotides as fluorescent probes and competitive inhibitors can be extended to study soluble guanylyl cyclase (sGC). The structural similarities between the catalytic domains of adenylyl and guanylyl cyclases suggest that MANT-dATP could similarly bind to the active site of sGC, allowing for the investigation of its nucleotide-binding properties and the screening for novel inhibitors. The fluorescence properties of MANT-dATP would enable real-time monitoring of its interaction with sGC, providing kinetic and thermodynamic data on binding events.

Probing Dynamics of Functional Nucleic Acids and RNA-Protein Interactions

The use of fluorescent nucleotide analogs like MANT-dATP is a powerful technique for studying the dynamics of nucleic acids and their interactions with proteins. Fluorescence Resonance Energy Transfer (FRET) is a particularly valuable application where energy is transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically 10-100 Å). nih.govnih.gov By labeling RNA and a binding protein with a FRET pair, conformational changes and binding events can be monitored in real-time. nih.gov

Kinetic Analysis of Nucleotide Binding to Rho-RNA Complexes

The bacterial Rho protein is a hexameric helicase that plays a crucial role in transcription termination. nih.gov MANT-dATP can be used as a fluorescent analog of ATP to study the kinetics of nucleotide binding to Rho-RNA complexes. The change in fluorescence upon binding of MANT-dATP to the nucleotide-binding sites of Rho can be monitored to determine the rates of association and dissociation.

Furthermore, FRET-based assays can be designed to track the conformational changes within the Rho hexamer as it binds to RNA and hydrolyzes ATP. nih.gov For instance, by labeling the RNA with one fluorophore and a specific site on the Rho protein with another, the movement of the RNA through the central channel of the Rho ring could be followed. Such studies provide detailed mechanistic insights into how this molecular motor functions.

Structural and Binding Studies with Elongation Factor Tu (EF-Tu)

There is no direct evidence or published research detailing the structural and binding characteristics of MANT-dATP with Elongation Factor Tu (EF-Tu). EF-Tu is a canonical GTP-binding protein (G-protein) that plays a crucial role in protein synthesis by delivering aminoacyl-tRNA to the ribosome. nih.govuniprot.org Its nucleotide-binding pocket is highly specific for guanosine (B1672433) triphosphate (GTP) and guanosine diphosphate (B83284) (GDP). The interaction with a deoxyadenosine (B7792050) analog such as dATP, particularly one modified with a bulky MANT group, would be atypical and is not documented in existing studies. Research on EF-Tu focuses almost exclusively on its interaction with guanine (B1146940) nucleotides, which are essential for its conformational changes and function in translational elongation. nih.govnih.gov

Assessment of Substrate Activity and Kinetic Parameters with Diverse Enzymes

Detailed assessments of MANT-dATP as a substrate to determine kinetic parameters like K_m (Michaelis constant) and k_cat (turnover number) with various enzymes are not reported in the scientific literature. Studies on related MANT-nucleotides, such as MANT-GTP, have shown that the fluorescent tag can significantly and unpredictably alter the kinetics of nucleotide hydrolysis and exchange, making it essential to validate its use for each specific enzyme system. nih.gov Without direct experimental data, any discussion of the kinetic parameters for MANT-dATP would be purely speculative.

Comparative Substrate Activities with Adenylate Kinase, Guanylate Kinase, Glutamine Synthetase

A comparative analysis of the substrate activity of MANT-dATP with Adenylate Kinase, Guanylate Kinase, and Glutamine Synthetase is not available. These enzymes have distinct substrate specificities:

Adenylate Kinase catalyzes the interconversion of adenosine (B11128) mono-, di-, and triphosphates (AMP, ADP, ATP). nih.govnih.gov Its function is central to energy homeostasis, and while it acts on adenosine ribonucleotides, its activity with deoxyadenosine derivatives is not a primary function and has not been reported with MANT-dATP.

Guanylate Kinase is responsible for phosphorylating GMP and GDP to GTP, using ATP as the phosphate (B84403) donor. nih.gov Its specificity is for guanine nucleotides, making MANT-dATP an unlikely substrate.

Glutamine Synthetase utilizes ATP to catalyze the condensation of glutamate (B1630785) and ammonia (B1221849) to form glutamine. nih.govwikipedia.org The enzyme's active site is tailored for ATP, and there are no studies to suggest it can effectively bind or hydrolyze MANT-dATP. google.comynu.edu.cn

Spectroscopic Methodologies for the Biophysical Characterization of 3 O N Methylanthraniloyl Datp Interactions

Application of Fluorescence Spectroscopy for Kinetic and Equilibrium Studies

Fluorescence spectroscopy provides a suite of techniques to study the interaction of mant-dATP with biomolecules in real-time and at equilibrium. The core principle lies in monitoring changes in the mant-fluorophore's emission upon binding to a protein or other macromolecule.

Stopped-flow fluorescence is a powerful kinetic method used to study rapid biochemical reactions that occur on a millisecond timescale, far too fast for manual mixing techniques. edinst.com This technique involves the rapid mixing of two reactants—for instance, a solution of a protein and a solution of mant-dATP—followed by the immediate monitoring of the fluorescence signal over time. nih.gov

When mant-dATP binds to a nucleotide-binding site on a protein, the mant-fluorophore typically experiences a change in its environment, often moving from the polar aqueous solvent to a more non-polar, hydrophobic pocket. This transition leads to a significant increase in its fluorescence intensity. nih.gov By observing the rate of this fluorescence change, researchers can directly measure the kinetics of binding.

The binding process can be represented by the following reaction: Protein + mant-dATP ⇌ Protein·mant-dATP

The observed change in fluorescence over time can be fitted to an exponential function to determine the apparent rate constant (k_obs) for the association. nih.gov For example, in studies of kinesin motor proteins, mixing mantATP with the nucleotide-free kinesin MCAK results in a distinct fluorescence increase as the nucleotide binds. nih.gov Similarly, the dissociation of the nucleotide can be triggered by adding an excess of a non-fluorescent nucleotide (like ATP) and monitoring the decrease in fluorescence as the mant-dATP is displaced. This allows for the direct calculation of both association and dissociation rate constants. nih.gov

Table 1: Kinetic Analysis using Stopped-Flow Fluorescence

| Parameter Measured | Experimental Setup | Observed Signal |

|---|---|---|

| Binding Rate | Rapidly mixing protein with mant-dATP | Increase in fluorescence intensity over time |

| Dissociation Rate | Mixing a pre-formed Protein·mant-dATP complex with excess unlabeled ATP | Decrease in fluorescence intensity over time |

Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure the distance between two fluorophores. In the context of mant-dATP, FRET is widely used to determine binding affinities by monitoring the energy transfer between an intrinsic protein fluorophore (typically a tryptophan residue) and the mant-group. Tryptophan can be excited by UV light (around 295 nm) and, if a mant-group is in close proximity (typically within 10-100 Å), it can transfer its excitation energy to the mant-fluorophore, which then emits light at its characteristic longer wavelength (around 448 nm). nih.govjenabioscience.com

This energy transfer event quenches the tryptophan fluorescence and sensitizes the mant-fluorescence. The efficiency of this transfer is highly dependent on the distance between the two fluorophores, making it a molecular ruler. By titrating a protein with increasing concentrations of mant-dATP and measuring the change in fluorescence, one can generate a binding curve. From this curve, the dissociation constant (Kd), a measure of binding affinity, can be accurately determined. nih.gov

For example, this method has been used to characterize the interaction between the JAK2 tyrosine kinase domain and various mant-nucleotides. These studies, after correcting for interfering factors, determined tight binding affinities. nih.gov

Table 2: Binding Affinities Determined by FRET

| Ligand | Protein Target | Dissociation Constant (Kd) |

|---|---|---|

| MANT-ATP | JAK2 Tyrosine Kinase | 15 - 25 nM nih.gov |

| MANT-ADP | JAK2 Tyrosine Kinase | 50 - 80 nM nih.gov |

Fluorescence anisotropy measures the rotational mobility of a fluorophore. When mant-dATP is free in solution, it is a relatively small molecule and tumbles rapidly, resulting in a low anisotropy value. However, when it binds to a much larger macromolecule like a protein, its rotational freedom becomes highly restricted. This immobilization leads to a significant increase in the fluorescence anisotropy.

By monitoring the change in anisotropy upon titration of mant-dATP with a protein, one can directly observe the binding event and quantify its affinity. This technique was employed to study the binding of mantATP to the motor protein dynein. nih.gov Upon binding, the mant-fluorophore became rigidly held in the nucleotide-binding site, resulting in a high and homogeneous anisotropy value (r ≈ 0.38). nih.gov These anisotropy titration data were then used to calculate the association constants for the binding sites, revealing distinct affinities that suggest a regulatory role for nucleotide binding. nih.gov

Influence of Solvent Polarity on N-Methylanthraniloyl Fluorophore Emission Properties

The fluorescence emission of the N-methylanthraniloyl (mant) fluorophore is highly sensitive to the polarity of its surrounding environment. evidentscientific.comresearchgate.net This phenomenon, known as solvatochromism, is fundamental to its utility as a biophysical probe.

In a polar solvent like water, the mant-group is exposed to a highly polar environment. After the fluorophore absorbs a photon and transitions to an excited state, the surrounding polar solvent molecules reorient themselves around the excited-state dipole of the fluorophore. evidentscientific.com This relaxation process lowers the energy of the excited state before emission occurs, resulting in fluorescence emission at a specific wavelength.

When mant-dATP binds to a protein, the mant-group is often transferred from the aqueous solution into a hydrophobic, non-polar nucleotide-binding pocket. fsu.edu In this non-polar environment, the solvent relaxation effect is much less pronounced. This difference in the stabilization of the excited state between polar and non-polar environments leads to a change in the energy gap between the excited and ground states, causing a "red shift" in the emission spectrum—that is, the emission maximum shifts to a longer wavelength. evidentscientific.com Concurrently, the fluorescence intensity often increases because non-polar environments can protect the fluorophore from non-radiative quenching pathways that are prevalent in water. researchgate.net

Utilization of Fluorescence Emission Maxima and Quantum Yields as Environmental Reporters

The changes in the fluorescence emission maximum and quantum yield of the mant-group serve as direct reporters on the nature of the binding site. The quantum yield is the ratio of photons emitted to photons absorbed, and it quantifies the efficiency of the fluorescence process.

When mant-dATP is free in solution, it has a characteristic emission maximum and a relatively low quantum yield. Upon binding to a protein, two key changes are typically observed:

Shift in Emission Maximum (λ_em): The emission maximum shifts to a longer wavelength (a red shift) as the fluorophore moves into a less polar environment. For mant-nucleotides, the emission maximum is typically around 448 nm. jenabioscience.com

Increase in Quantum Yield: The quantum yield often increases dramatically. This is because the hydrophobic binding pocket shields the fluorophore from water molecules and other quenchers that would otherwise provide non-radiative pathways for the excited state to decay.

For instance, studies with the kinesin MCAK show a clear increase in fluorescence intensity and a spectral shift for both mantATP and mantADP upon binding to the protein. researchgate.net The magnitude of these changes provides qualitative and quantitative information about the hydrophobicity and structural characteristics of the nucleotide-binding site. In one study, the quantum yield of mantATP was measured to increase to approximately 0.7 after binding to the photoactivated adenylate cyclase (OaPAC), indicating a highly protected and favorable environment within the protein's binding site. researchgate.net

Table 3: Spectroscopic Properties of the MANT Fluorophore

| Property | Condition | Typical Value/Observation | Reference |

|---|---|---|---|

| Excitation Maximum (λ_exc) | In solution | ~355 nm | jenabioscience.com |

| Emission Maximum (λ_em) | In solution | ~448 nm | jenabioscience.com |

| Emission Spectrum | Upon binding to a protein | Red-shifted (shift to longer wavelength) | evidentscientific.com |

| Quantum Yield | Free in aqueous solution | Low | researchgate.net |

| Quantum Yield | Bound to a protein | High (e.g., ~0.7) | researchgate.net |

Comparative Research with Analogous Nucleotides and Ribose Derivatizations

Distinct Interactions of 3'-O-(N-Methylanthraniloyl)-dATP Compared to 2'-O-Modified Isomers

The specific placement of the MANT group on the ribose ring—at the 3'-O versus the 2'-O position—critically influences the nucleotide's interaction with enzymes. Research on mammalian adenylyl cyclases (AC) has shown that defined 2'- and 3'-O-MANT-isomers of ATP have distinct inhibitory potencies. nih.gov

A study comparing isomers of MANT-substituted nucleotides as inhibitors of the catalytic AC subunit heterodimer VC1:IIC2 found that both defined 3'-O and 2'-O-isomers of MANT-ATP exhibited 5- to 20-fold lower inhibitory potencies than the mixed 2',3'-O-(N-Methylanthraniloyl) nucleotide. nih.gov This suggests that the presence of the MANT group at a single, defined position is less effective for inhibiting this specific enzyme complex than a mixture or a different configuration. Furthermore, comparisons between different MANT-nucleotides revealed that for GTP analogs, the 2'-deoxy-3'-MANT derivative was twice as potent an inhibitor as the 3'-deoxy-2'-MANT-GTP isomer, highlighting the subtle yet significant impact of the fluorophore's position. nih.gov These differences in interaction are attributed to the specific steric and electronic environment presented by the isomer to the enzyme's active site. jenabioscience.com

Evaluation against Other Ribose-Modified Fluorescent Nucleotide Analogs

MANT-dATP belongs to a class of fluorescent nucleotides where the fluorophore is attached to the ribose moiety. These are distinct from analogs where the fluorophore is attached to the nucleobase or the phosphate (B84403) chain. The synthesis of 3'-O-anthraniloyl and their N-methylated counterparts (like MANT-derivatives) by reacting nucleosides with isatoic anhydride (B1165640) or N-methylisatoic anhydride, respectively, has produced a range of versatile fluorescent probes. nih.govcapes.gov.br

Upon excitation around 330-350 nm, these analogs emit fluorescence at approximately 430-445 nm. nih.gov A key difference is that the N-methylanthraniloyl group, as found in MANT-dATP, exhibits a greater quantum yield in aqueous solutions and a longer emission wavelength compared to the non-methylated anthraniloyl group. nih.govcapes.gov.br However, this enhanced fluorescence can come at the cost of reduced biological activity, as N-methylanthraniloyl derivatives have been found to show lower substrate activities with some enzymes compared to their non-methylated counterparts. nih.gov

Other ribose-modified analogs exist, but the MANT group provides a useful balance of fluorescence properties and biological activity that has made it a popular choice for studying enzyme kinetics and protein-nucleotide interactions. jenabioscience.comnih.gov

Enzyme recognition of nucleotide analogs is highly dependent on the structure of the sugar moiety. DNA and RNA polymerases have evolved to closely inspect the 2'- and 3'-positions of the ribose ring to ensure the correct substrate is incorporated. nih.gov The modification of the 3'-OH group with a bulky fluorophore like MANT is a significant structural perturbation.

The conformation of the furanose ring, known as "puckering," is a critical determinant of recognition. nih.gov The two predominant conformations are the C2'-endo (S-type), typically found in B-DNA, and the C3'-endo (N-type), characteristic of A-DNA and RNA. nih.gov The presence of a large substituent at the 3'-position, such as the MANT group, can influence this puckering and, consequently, how the nucleotide fits into the enzyme's active site.

Studies on nucleotide analogs have shown that chemical modifications at the 3'-ribose position can play a vital role in the structural stability of the analog within the active site, often through hydrogen bond interactions with surrounding amino acid residues. biorxiv.org The ability of an enzyme to accept a 3'-O-modified nucleotide is a testament to its structural flexibility, but this acceptance is often lower than for unmodified nucleotides or those with smaller modifications. nih.gov

Comparison with Other Reversible Capping Moieties (e.g., Allyl, 2-Nitrobenzyl) for Sequencing Applications

The modification at the 3'-OH position not only provides a fluorescent signal but also serves as a reversible "cap" or terminator for DNA synthesis. ontosight.ai This property is fundamental to sequencing-by-synthesis (SBS) technologies. nih.gov After the MANT-dATP is incorporated into a growing DNA strand by a polymerase, the MANT group prevents the addition of the next nucleotide, effectively terminating the chain. ontosight.aibiosyn.com The termination is reversible; the capping group can be chemically cleaved, regenerating the 3'-OH group to allow the next synthesis cycle to proceed. nih.govresearchgate.net

MANT-dATP is one of several 3'-O-blocked reversible terminators. Other small, chemically cleavable groups have been developed for this purpose, each with its own advantages regarding cleavage efficiency and compatibility with polymerases.

| Capping Moiety | Cleavage Condition | Notes |

| N-Methylanthraniloyl (MANT) | Chemical Cleavage | Provides fluorescence in addition to termination. |

| 3'-O-Allyl | Palladium-catalyzed deallylation | A commonly used reversible terminator. biosyn.com |

| 3'-O-Azidomethyl | Reduction (e.g., with TCEP) | Efficiently deprotected; used in multiple SBS platforms. biosyn.comresearchgate.net |

| 3'-O-NH2 | Chemical Cleavage | Another example of a small, reversible capping group. biosyn.com |

The primary advantage of the MANT group is its dual function as both a terminator and a fluorophore. However, for sequencing platforms that use base-linked fluorophores, the focus shifts to the efficiency of termination and cleavage of the 3'-O cap. In this context, smaller moieties like azidomethyl and allyl groups are often preferred as they can be more readily accepted by engineered DNA polymerases and cleaved under mild conditions. nih.govbiosyn.com

Comparative Analysis of Substrate Activities and Enzymatic Specificity across Fluorescent Analogs

The utility of any fluorescent nucleotide analog is ultimately determined by its ability to be recognized and processed by enzymes. A comparative analysis shows a wide range of substrate activities depending on the analog's structure and the specific enzyme.

3'-O-anthraniloyl derivatives of ATP have demonstrated considerable substrate activity, replacing ATP in reactions catalyzed by enzymes such as adenylate kinase, myosin ATPase, and others, often with only slightly altered Michaelis constants (Km). nih.govcapes.gov.br However, the N-methylated versions, including MANT-derivatives, sometimes exhibit lower relative activity. nih.gov

In contrast, some fluorescent analogs are poor substrates for certain enzymes. For example, benzo-expanded "xDNA" nucleotides, while inherently fluorescent, are poorly incorporated by standard template-dependent DNA polymerases due to their large size, but are efficiently used by the template-independent terminal deoxynucleotidyl transferase (TdT). oup.comresearchgate.net

The table below summarizes findings on the substrate activity of various fluorescent analogs with different enzymes.

| Fluorescent Analog Class | Enzyme(s) | Observed Activity/Specificity | Reference |

| 3'-O-(M)ANT-Nucleotides | Adenylyl Cyclases | Act as potent competitive inhibitors; affinity varies with the purine (B94841) base (hypoxanthine > uracil (B121893) > cytosine > adenine (B156593) ~ guanine). | nih.gov |

| 3'-O-Anthraniloyl-ATP | Adenylate kinase, Myosin ATPase, Guanylate kinase | Showed considerable substrate activity, replacing natural ATP. | nih.govcapes.gov.br |

| γ-phosphoamidate-linked (ANS) Nucleotides | E. coli RNA Polymerase | Good substrates with slightly increased Km and Vmax values of 50-70% of normal nucleotides. | nih.gov |

| γ-phosphoamidate-linked (ANS) Nucleotides | Wheat Germ RNA Polymerase II | Used less efficiently compared to E. coli RNA polymerase. | nih.gov |

| Benzo-expanded (xDNA) Nucleotides | Template-dependent polymerases | Poor substrates due to large size. | oup.comresearchgate.net |

| Benzo-expanded (xDNA) Nucleotides | Terminal deoxynucleotidyl transferase (TdT) | Efficiently incorporated, with kinetic efficiencies near those of natural nucleotides. | oup.com |

This comparative data underscores that there is no universal fluorescent nucleotide analog. The choice of probe depends critically on the enzyme system being studied and the specific experimental question. The modification's nature, size, and position all contribute to the delicate balance between retaining biological activity and imparting useful fluorescent properties. acs.orgmdpi.com

Future Directions and Emerging Research Avenues for 3 O N Methylanthraniloyl Datp

Development of Next-Generation Analogs with Enhanced Photophysical Properties or Enzymatic Specificity

The future of fluorescent nucleotide probes like 3'-MANT-dATP lies in the creation of new analogs with superior characteristics. Research efforts are directed towards enhancing photophysical properties such as quantum yield, photostability, and creating larger Stokes shifts to minimize self-quenching and background interference. The development of analogs with emission wavelengths further into the red spectrum is also a key goal, as this would reduce autofluorescence from biological samples.

Another critical area of development is improving enzymatic specificity. While MANT-nucleotides are valuable probes, the presence of the fluorescent MANT moiety can sometimes alter the kinetics of nucleotide hydrolysis and exchange. nih.gov Studies have shown that the MANT tag can have significant and unpredictable effects on the reaction kinetics of different GTPases. nih.gov For example, the intrinsic hydrolysis of MANT-GTP by the Rheb GTPase is significantly faster than that of natural GTP, while the opposite is true for the RhoA GTPase. nih.gov Therefore, a major goal is the rational design of new analogs where the fluorophore causes minimal perturbation of the natural nucleotide-protein interactions. fishersci.com This involves optimizing the linker chemistry and the attachment point of the fluorophore to the ribose sugar.

Furthermore, creating analogs with specificity for particular enzyme families or even specific isoforms is a significant frontier. For instance, MANT-substituted purine (B94841) nucleotides have been shown to be competitive inhibitors of adenylyl cyclase (AC) with differential inhibition of various AC isoforms. nih.gov Building on this, future analogs could be designed to be highly selective inhibitors or substrates for specific ATPases, kinases, or DNA polymerases, turning them into precision tools for dissecting complex cellular pathways.

Advanced Applications in Mechanistic Enzymology and Structural Biology

The application of 3'-MANT-dATP and its related compounds in mechanistic enzymology is poised for significant advancement. nih.gov These fluorescent analogs serve as powerful probes for studying the dynamic conformational changes that occur within an enzyme's active site during the catalytic cycle. nih.gov The sensitivity of the MANT fluorophore to its local environment provides a direct readout of binding events, conformational shifts, and product release. fishersci.combiolog.de

For example, 2'(3')-O-(N-Methylanthraniloyl)-ATP (MantATP) has been instrumental in probing the nucleotide-binding sites of the motor protein dynein. nih.gov The binding of MantATP to dynein results in a significant enhancement of its fluorescence, allowing for the determination of association constants and the study of how different factors, such as vanadate (B1173111) and various solvents, affect nucleotide binding. nih.gov These studies provide insights into the regulation of nucleotide binding, which is crucial for the motor's function. nih.gov

In structural biology, MANT-nucleotides have facilitated the crystallization and structure determination of enzyme-nucleotide complexes. The MANT group can provide additional stabilizing interactions within the nucleotide-binding pocket, aiding in the formation of well-ordered crystals. Crystal structures of mammalian adenylyl cyclase catalytic subunits in complex with MANT-GTP and MANT-ATP have been resolved, providing a structural basis for their inhibitory mechanism. nih.gov Future research will likely see the use of 3'-MANT-dATP and newly developed analogs to trap and visualize transient intermediate states of enzymes, providing a more complete "molecular movie" of enzymatic reactions.

Integration into High-Throughput Screening Platforms for Biochemical Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, and fluorescent probes like 3'-MANT-dATP are well-suited for integration into such platforms. nih.govnih.gov The development of robust HTS assays using these analogs can accelerate the discovery of new enzyme inhibitors or activators. A common HTS format is a competition assay, where a library of small molecules is screened for their ability to displace the fluorescent nucleotide from its target enzyme, resulting in a measurable change in fluorescence polarization or intensity.

The application of a bioluminescence-coupled, target-based assay has been successfully used to screen a large library of compounds for inhibitors of Mycobacterium tuberculosis mycothione (B1250312) reductase. nih.gov Similarly, a high-content HTS assay based on the formation of fluorescently tagged protein specks was used to identify inhibitors of the NLRP3 inflammasome. nih.gov These examples highlight the power of fluorescence-based HTS. 3'-MANT-dATP can be readily adapted to similar HTS paradigms for a wide range of ATP- and dATP-dependent enzymes.

Future directions will involve the miniaturization and automation of these assays in microplate formats, allowing for the screening of ever-larger and more diverse compound libraries. Furthermore, the development of multiplexed assays, where multiple fluorescent analogs with distinct spectral properties are used simultaneously, could allow for the screening of compounds against several enzymes at once, providing valuable information on inhibitor selectivity early in the drug discovery process.

Methodological Advancements in Quantitative Spectroscopic Characterization

The utility of 3'-MANT-dATP as a molecular probe is fundamentally dependent on the accurate and detailed characterization of its spectroscopic properties. Standard characterization includes determining the absorption and emission maxima, extinction coefficient, and quantum yield. jenabioscience.com Advanced spectroscopic techniques, however, can provide much deeper insights into the interactions of this analog with its target enzymes.

| Spectroscopic Property | Value (for Mant-dATP) | Reference |

| Excitation Wavelength (λexc) | 355 nm | jenabioscience.com |

| Emission Wavelength (λem) | 448 nm | jenabioscience.com |

| Molar Extinction Coefficient (ε) at 255 nm | 23.3 L mmol⁻¹ cm⁻¹ | jenabioscience.com |

| Molar Extinction Coefficient (ε) at 355 nm | 5.8 L mmol⁻¹ cm⁻¹ | jenabioscience.com |

Table 1: Spectroscopic Properties of 3'-O-(N-Methylanthraniloyl)-dATP.

Time-resolved fluorescence spectroscopy is a particularly powerful tool. By measuring the fluorescence lifetime and anisotropy, one can gain information about the conformational state of the enzyme-nucleotide complex. For instance, studies with MantATP binding to dynein revealed a homogeneous lifetime of 8.4 ns and a high anisotropy, indicating that the probe is held rigidly in the binding site. nih.gov

| Binding Parameter | Value (MantATP with Dynein) | Reference |

| Fluorescence Enhancement upon Binding | ~2.2-fold | nih.gov |

| Fluorescence Lifetime (bound) | 8.4 ns | nih.gov |

| Fluorescence Anisotropy (r) | ~0.38 | nih.gov |

| First Association Constant (K₁) | 2.7 x 10⁵ M⁻¹ | nih.gov |

| Second Association Constant (K₂) | 1.8 x 10⁴ M⁻¹ | nih.gov |

Table 2: Quantitative Binding Parameters of MantATP with Dynein.

Future advancements in this area will likely involve the application of more sophisticated techniques, such as single-molecule fluorescence spectroscopy, to study the interaction of individual 3'-MANT-dATP molecules with enzymes. This can reveal heterogeneity in binding and catalysis that is hidden in ensemble measurements. Furthermore, combining spectroscopic data with computational modeling and molecular dynamics simulations will provide an even more detailed and dynamic picture of how this valuable fluorescent analog interacts with its biological targets.

Q & A

Basic Research Questions

Q. What is the structural and functional role of the 3'-O-(N-methylanthraniloyl) (MANT) group in nucleotide analogs like 3'-O-(N-Methylanthraniloyl)-dATP?

- Answer : The MANT group is a fluorescent probe covalently attached to the ribose moiety of nucleotides. It enables real-time monitoring of nucleotide-protein interactions due to its environment-sensitive fluorescence properties. When bound to proteins, the MANT group exhibits enhanced fluorescence intensity, lifetime heterogeneity, and anisotropy changes, allowing precise detection of binding kinetics and conformational transitions . This modification minimally perturbs nucleotide-protein interactions, making it ideal for studying ATPase activity, nucleotide-binding domains (e.g., in P-glycoprotein or myosin), and enzyme mechanisms .

Q. How is 3'-O-(N-Methylanthraniloyl)-dATP used to study nucleotide-binding proteins?

- Answer : The fluorescent MANT group facilitates fluorescence anisotropy and Förster resonance energy transfer (FRET) assays. For example:

- Fluorescence anisotropy : Binding to proteins increases anisotropy due to reduced rotational mobility. This method quantifies association constants (e.g., for dynein ).

- Competitive displacement : Unlabeled nucleotides (ATP/dATP) displace MANT-dATP, revealing binding site occupancy and affinity hierarchies .

- Kinetic assays : Stopped-flow fluorimetry measures rapid binding/dissociation rates (e.g., myosin S1 subfragment interactions ).

Q. What are the key storage and handling considerations for MANT-labeled nucleotides?

- Answer : To maintain stability:

- Store at -30°C to -5°C in light-protected vials to prevent photodegradation.

- Avoid freeze-thaw cycles; aliquot working concentrations (e.g., 5 mM stocks ).

- Use buffers with 5 mM MgCl₂ to stabilize nucleotide-protein complexes during experiments .

Advanced Research Questions

Q. How do syn vs. anti conformations of MANT-dATP analogs influence enzyme binding and catalysis?

- Answer : The MANT group’s position (2' or 3') and nucleotide conformation (syn/anti) critically affect enzyme interactions. For example:

- Anti-conformers (e.g., MantN₂(3)ATP) mimic natural ATP’s divalent cation dependence and hydrolysis rates in myosin ATPase.

- Syn-conformers (e.g., MantN₈(3)ATP) exhibit altered binding kinetics and are hydrolyzed at distinct active sites (e.g., 20-kDa myosin fragment ).

- Methodological tip : Use X-ray crystallography or tryptic peptide mapping to localize binding sites (e.g., 23-kDa fragment in myosin ).

Q. How can MANT-dATP resolve conformational states in actomyosin complexes?

- Answer : MANT-dATP distinguishes between A-M·ADP (attached) and A·M·ADP (rigor-like) states in actomyosin:

- A-M·ADP : High anisotropy () and slow ADP dissociation ().

- A·M·ADP : Lower anisotropy and faster ADP release () .

- Application : Monitor force-generating transitions in muscle contraction using time-resolved fluorescence.

Q. What methodological challenges arise when interpreting fluorescence data from MANT-dATP in multi-site nucleotide-binding proteins?

- Answer : Key challenges include:

- Heterogeneous binding affinities : Dynein exhibits four distinct binding sites, with – spanning 10⁴–10⁵ M⁻¹. Lower-affinity sites () require high protein concentrations for detection .

- Cooperativity : MANT-dATP reduces Hill coefficients in RecA ATPase (), indicating altered cooperative ATP hydrolysis .

- Solution : Use global fitting models and site-directed mutagenesis to deconvolute contributions from individual sites.

Key Methodological Recommendations

- Fluorescence calibration : Normalize MANT-dATP signals using adenine absorption () to correct for inner-filter effects .

- Competitive assays : Combine with non-hydrolyzable analogs (e.g., 8-azido-ATP) to trap nucleotide-protein complexes for photoaffinity labeling .

- Data contradictions : Resolve discrepancies in binding affinities by controlling ionic strength (e.g., Triton X-100 alters dynein by 50% ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.